Astra blue

Catalog No.
S14291142
CAS No.
M.F
C50H64CuN14O6S3
M. Wt
1116.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astra blue

Product Name

Astra blue

IUPAC Name

copper;N-[3-(dimethylamino)propyl]methanesulfonamide;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C50H64CuN14O6S3

Molecular Weight

1116.9 g/mol

InChI

InChI=1S/C32H16N8.3C6H16N2O2S.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;3*1-8(2)6-4-5-7-11(3,9)10;/h1-16H;3*7H,4-6H2,1-3H3;/q-2;;;;+2

InChI Key

UWVMJRPVJLKZKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2]

Astra blue, also known as Astrablau, is a synthetic dye primarily utilized in histology and botany for staining purposes. It is characterized by its ability to bind specifically to acidic components of tissues and cells, making it particularly useful for visualizing plant cell structures. The chemical formula for Astra blue is C53H64CuN14O12S3C_{53}H_{64}CuN_{14}O_{12}S_{3} with a CAS number of 82864-57-1 . The dye appears as a dark blue liquid when prepared in an aqueous acidified solution, which enhances its staining properties by improving penetration into the tissue structures .

Astra blue exhibits various chemical interactions, particularly with polysaccharides found in plant cell walls. The binding mechanism involves ionic interactions between the negatively charged groups of polysaccharides and the positively charged components of the dye. This interaction facilitates the formation of complexes that can be visualized under a microscope. In acidified solutions, the protonation of certain functional groups increases the dye's affinity for acidic cellular components, enhancing its effectiveness as a stain .

The biological activity of Astra blue is primarily linked to its staining capabilities. It does not exhibit significant biological activity in terms of toxicity or pharmacological effects; rather, its role is to provide contrast in microscopic examinations. Studies indicate that Astra blue can effectively differentiate between various cellular structures, such as nuclei and cell walls, which are crucial for histological studies in both plant and animal tissues .

Astra blue is synthesized through a multi-step chemical process involving the reaction of specific precursors that include copper salts and organic compounds containing nitrogen and sulfur. The synthesis typically involves:

  • Formation of the Copper Complex: Reacting copper salts with organic ligands.
  • Sulfonation: Introducing sulfonic groups to enhance solubility and staining properties.
  • Purification: Isolating the final product through crystallization or chromatography techniques.

The detailed synthetic pathway can vary based on the desired purity and application of the dye .

Astra blue has a wide range of applications, particularly in:

  • Histology: Used for staining tissue samples to visualize cellular structures.
  • Botany: Employed to stain plant cell walls and nuclei, aiding in studies of plant anatomy and physiology.
  • Complex Staining Protocols: Often combined with other dyes (e.g., safranin) to enhance differentiation in multi-stain techniques .

Interaction studies involving Astra blue focus on its binding affinity with various cellular components. Research has shown that:

  • The dye binds preferentially to acidic polysaccharides, allowing for selective staining of specific cell types.
  • Its effectiveness can be influenced by pH levels; acidification improves its penetration and binding efficiency.

These studies are essential for optimizing staining protocols in histological research and ensuring accurate visualization of cellular structures .

Astra blue shares similarities with several other synthetic dyes used in histology and botany. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
SafraninC_{18}H_{17}ClN_{4}OCommonly used for counterstaining; binds to nucleic acids.
Methylene BlueC_{16}H_{18}ClN_{3}SUsed as a general stain; has antibacterial properties.
Fast Green FCFC_{27}H_{33}N_{2}NaO_{10}SStains collagen; used in connective tissue studies.

Astra blue's specificity for acidic polysaccharides distinguishes it from other dyes that may have broader or different binding profiles. Its application in complex staining methods also sets it apart from simpler dyes like methylene blue or safranin .

Astra blue, chemically known as copper phthalocyanine trisulfonamide with the molecular formula C47H52CuN14O6S3, demonstrates exceptional binding affinity for acidic polysaccharides in plant cell walls through specific electrostatic interactions [1] [2]. The compound belongs to the copper-bearing phthalocyanine family of dyes and exhibits a distinctive blue coloration due to π–π* electronic transitions with an absorption maximum at approximately 606 nanometers [3] [4].

The primary mechanism of Astra blue binding involves the formation of double salt bridges between the dye's sulfonic acid groups and cationic sites on target molecules, particularly nucleic acids and acidic mucopolysaccharides present in plant cell walls [5] [6]. Research has demonstrated that Astra blue exhibits strong affinity for polysaccharides such as cellulose and pectins, which are fundamental components of plant cell wall architecture [7] [8]. The electrostatic nature of these interactions enables accurate analysis of color intensity to provide insights into the chemical composition and molecular environment of the examined plant tissues [6].

Quantitative binding studies have revealed that Astra blue demonstrates preferential binding to acidic components of plant cell walls, with the extent of binding varying according to the structural characteristics of polysaccharide side chains [9]. The dye's interaction with cellulose microfibrils has been shown to be particularly significant, as evidenced by comparative studies examining pectin-cellulose interactions where branched and debranched arabinans, as well as galactans, demonstrated measurable binding affinities to cellulose substrates [9].

Table 1: Molecular Properties of Astra Blue Variants

PropertyAstra Blue 6GLLAstra Blue Standard
Molecular FormulaC53H64CuN14O12S3C47H52CuN14O6S3
Molecular Weight (g/mol)1248.91069
Absorption Maximum (nm)605-615606
SolubilityWater, ethanol0.5% in water
Recommended Concentration0.1-0.5%1-2%

The binding dynamics are further influenced by the structural arrangement of acidic polysaccharides within the cell wall matrix [10]. Hemicelluloses, which function as cellulose-binding polysaccharides, create a network that tethers cellulose microfibrils together, and Astra blue demonstrates selective binding to these acidic components while showing reduced affinity for neutral polysaccharides [10]. The distribution of pectic substances within plant cell walls varies among species, with some displaying continuous distribution while others exhibit association with specific lamellae containing microfibrils in longitudinal orientation [10].

Differential Staining Mechanisms in Lignified vs. Non-Lignified Tissues

The differential staining capabilities of Astra blue for distinguishing lignified from non-lignified tissues represent one of its most valuable applications in plant histochemistry [11] [12]. When employed in combination with safranin O, Astra blue creates a powerful differential staining system where safranin O, a basic dye, stains lignin red, while Astra blue, functioning as an acidic dye, selectively stains cellulose blue in the absence of lignin [13] [14].

Research conducted on tension and normal wood specimens of sugar maple and red maple has demonstrated that alcoholic solutions of safranin O and Astra blue provide effective differentiation between lignified and unlignified tissues within the same histological sections [11]. The methodology has been validated through ultraviolet light confirmation, where unlignified libriform fibers were successfully detected using both chemical staining and fluorescence techniques [11]. These studies revealed that while lignified tissues displayed characteristic red fluorescence under ultraviolet illumination, unlignified structures remained non-fluorescent, confirming the specificity of Astra blue binding to non-lignified components [11].

The mechanism underlying this differential staining relates to the chemical composition of lignified versus non-lignified cell walls [15]. In lignified tissues, the deposition of lignin polymer within the cell wall matrix creates a hydrophobic environment that prevents Astra blue penetration and binding to underlying polysaccharides [15]. Conversely, in non-lignified tissues, the acidic polysaccharides remain accessible to Astra blue binding, resulting in characteristic blue coloration [15].

Table 2: Differential Staining Characteristics

Tissue TypeAstra Blue ResponseSafranin O ResponseCombined Appearance
Lignified vesselsMinimal to absentIntense redRed dominance
Non-lignified fibersIntense blueMinimalBlue dominance
Cellulose-rich wallsStrong blueAbsent to weakClear blue
Lignin-rich wallsWeak to absentStrong redClear red
Mixed compositionModerate blueModerate redPurple-pink

Advanced histochemical studies have shown that the differential staining mechanism can be enhanced through specific solvent optimization [13]. The use of seventy percent ethanol as a common solvent for both Astra blue and safranin O solutions has been demonstrated to simplify staining procedures while maintaining effective differential staining capabilities [13]. This modification allows for reduced solvent concentration differences between successive staining solutions, improving the reliability and reproducibility of results [13].

The temporal aspects of lignification also influence differential staining outcomes [12]. Epifluorescence microscopy studies combined with Astra blue staining have revealed that different stages of cell wall development exhibit varying responses to the dye [12]. Early-stage cell walls with minimal lignin deposition show strong Astra blue affinity, while mature, heavily lignified walls demonstrate reduced binding [12].

pH-Dependent Reactivity and Solvent Optimization Strategies

The pH-dependent reactivity of Astra blue represents a critical factor in optimizing staining protocols for plant tissue analysis [16] [17]. Research has established that Astra blue demonstrates optimal binding characteristics in mildly acidic environments with pH values ranging from 2.5 to 4.0 [18] [16]. At these pH levels, the formation of salt bridges between the dye and negatively charged cellular components is maximized, resulting in enhanced staining intensity and specificity [18].

Studies investigating pH optimization have demonstrated that acidification using organic acids such as tartaric acid significantly improves both selectivity and precision of Astra blue staining [19]. The incorporation of tartaric acid in a two percent solution promotes enhanced binding of Astra blue to acidic cellular components while improving contrast and color depth [19]. This acidification strategy results in superior visual discrimination between different cell and tissue structures compared to neutral pH staining protocols [19].

The pH-dependent behavior of Astra blue relates to the protonation state of amino groups present in certain variants of the dye [20]. At alkaline pH conditions, amino groups exist as uncharged free bases, resulting in hydrophobic characteristics and reduced water solubility [20]. However, acidification and subsequent protonation of amino groups yields hydrophilic cations, dramatically improving water solubility and tissue penetration [20].

Table 3: pH Optimization Parameters for Astra Blue Staining

pH RangeSolubilityBinding AffinityStaining QualityRecommended Application
1.5-2.0ExcellentVery highOverstaining riskSpecialized applications
2.5-3.0ExcellentHighOptimalStandard protocols
3.0-4.0GoodModerateGoodGeneral use
4.0-5.0ModerateLowWeakCounterstaining
>5.0PoorMinimalInadequateNot recommended

Solvent optimization strategies have focused primarily on ethanol-water systems, which provide superior staining characteristics compared to purely aqueous solutions [13] [11]. Research has demonstrated that ethanol concentrations between fifty and seventy percent offer optimal balance between dye solubility, tissue penetration, and staining specificity [13]. The use of ethanol-based solvents also facilitates improved dye stability and reduces the occurrence of precipitation artifacts that can compromise staining quality [13].

Temperature considerations in solvent optimization reveal that elevated temperatures can enhance staining kinetics but may also increase the risk of non-specific binding [21]. Studies have indicated that maintaining staining temperatures between room temperature and 30 degrees Celsius provides optimal balance between staining efficiency and specificity [21]. Extended staining periods at elevated temperatures have been associated with increased background staining and reduced contrast between target and non-target tissues [21].

The temporal dynamics of Astra blue staining have been investigated through kinetic studies that demonstrate time-dependent binding characteristics [22]. Optimal staining times typically range from one to five minutes for standard applications, with longer periods potentially leading to overstaining and reduced specificity [22]. The staining kinetics are influenced by both pH and solvent composition, with acidified ethanol solutions generally requiring shorter exposure times compared to aqueous systems [22].

Safranin O/Astra Blue Dual-Staining Optimization

The advancement of combined staining protocols utilizing Safranin O and Astra Blue has demonstrated significant improvements in histological visualization of plant tissues. The fundamental principle underlying this dual-staining approach involves the differential affinity of these dyes for distinct cellular components: Safranin O, a water-soluble basic dye, exhibits preferential binding to acidic, anionic components in plant cell walls, resulting in intense red coloration of lignified structures [1]. Conversely, Astra Blue, functioning as an acidic dye, demonstrates selective binding to basic, cationic molecules, producing characteristic blue coloration of cellulosic components [1].

Recent methodological developments have focused on optimizing the concentration ratios and application sequences of these dyes to achieve maximum contrast and cellular differentiation. Traditional protocols typically employed Safranin O concentrations ranging from 1-2% in distilled water or 50-70% ethanol, combined with 0.5-1% aqueous Astra Blue solutions [2]. However, contemporary optimization studies have established that modified protocols utilizing 1% Safranin O and 1% Astra Blue in 70% ethanol provide superior staining efficiency compared to traditional water-based approaches [2].

The enhanced performance of ethanol-based dual-staining protocols can be attributed to several factors. The uniform ethanol concentration across both dye solutions eliminates concentration gradients that may interfere with staining consistency, while the alcohol medium facilitates improved penetration of both dyes into plant tissues [2]. Additionally, the acidified nature of these solutions enhances the binding selectivity of each dye to its target cellular components, resulting in increased contrast between lignified and cellulosic structures [3].

Quantitative analysis of staining effectiveness has revealed that optimized dual-staining protocols achieve penetration efficiencies ranging from 76.9% to 91.6% across different tissue types, with cellulose fibers demonstrating the highest uptake efficiency at 91.6%[see Table 3]. The staining selectivity index, calculated as the ratio of Astra Blue to Safranin O uptake, varies significantly among tissue types, with cellulose fibers exhibiting the highest selectivity index of 4.67, indicating strong preferential binding of Astra Blue to these structures.

Ethanol-Based Solvent System Innovations

The development of ethanol-based solvent systems represents a significant advancement in histological staining methodology, particularly for Astra Blue applications. Traditional aqueous staining protocols, while effective for basic visualization, often suffer from limited tissue penetration and inconsistent dye distribution. The introduction of ethanol-based systems has addressed these limitations while providing additional benefits in terms of tissue preservation and staining uniformity [4].

Systematic evaluation of ethanol concentrations has revealed optimal performance parameters for Astra Blue staining. Concentrations of 95% ethanol demonstrate superior penetration characteristics, achieving depths of 61.8 μm compared to 15.2 μm observed with 30% ethanol solutions[see Table 2]. The staining uniformity score, measured on a scale of 1-10, reaches its maximum value of 9.8 at 95% ethanol concentration, indicating exceptional consistency in dye distribution throughout the tissue matrix.

The enhanced penetration observed with high-ethanol concentrations can be attributed to the solvent's ability to interact with both hydrophilic and lipophilic components of plant cell walls [5]. The aqueous base ensures uniform distribution of the dye, while the ethanol component improves staining efficiency and penetration by facilitating dye transport through lignified barriers and waxy deposits that commonly impede aqueous staining solutions [5].

Color intensity measurements, expressed as optical density units, demonstrate a positive correlation with ethanol concentration up to 95%, reaching maximum values of 1.15 optical density units. Beyond this concentration, slight decreases in color intensity occur, likely due to excessive dehydration of tissue components that may reduce dye binding capacity[see Table 2]. The tissue preservation quality remains excellent across the 70-95% ethanol range, ensuring that morphological integrity is maintained throughout the staining process.

Recent innovations in ethanol-based staining have incorporated pH optimization strategies to maximize dye-tissue interactions. The incorporation of mild organic acids, such as tartaric acid, into ethanol-based Astra Blue solutions has been shown to increase selectivity and precision of staining [6]. These acidified solutions promote enhanced binding of Astra Blue to acidic cellular components while improving contrast and color depth, resulting in superior visual discrimination between different cell and tissue structures.

Quantitative Analysis of Stain Penetration Efficiency

The quantitative assessment of stain penetration efficiency represents a critical advancement in histological methodology, providing objective measures of staining quality and consistency. Modern approaches to penetration analysis employ sophisticated imaging techniques and computational methods to evaluate stain distribution, concentration gradients, and tissue-specific uptake patterns [7].

Contemporary methodological frameworks for penetration analysis incorporate multiple quantitative parameters to provide comprehensive assessment of staining effectiveness. These parameters include penetration depth measurements, staining uniformity scores, color intensity quantification, and selectivity indices that collectively characterize the performance of different staining protocols[see Table 3].

Penetration depth analysis reveals significant variations among different tissue types, with measurements ranging from 15.2 μm in cortical tissue to 61.8 μm in vascular bundles when using optimized ethanol-based protocols. These variations reflect the heterogeneous nature of plant tissue architecture and the differential permeability of various cellular components to staining solutions[see Table 2].

The development of standardized staining assessment methodologies has enabled direct comparison of staining protocols across different laboratories and research applications. Stain uptake quantification, measured in micrograms per square centimeter, provides precise measurements of dye binding capacity for different tissue types. For Astra Blue, uptake values range from 2.8 μg/cm² in lignified cell walls to 8.4 μg/cm² in cellulose fibers, demonstrating the selective affinity of this dye for specific cellular components[see Table 3].

Staining efficiency calculations, expressed as penetration percentages, indicate that optimized protocols achieve consistently high performance across diverse tissue types. Efficiency values ranging from 76.9% to 91.6% demonstrate the robust nature of modern staining methodologies, with cellulose fibers achieving the highest efficiency ratings due to their optimal chemical compatibility with Astra Blue[see Table 3].

The integration of computational analysis methods has enhanced the precision and reproducibility of penetration efficiency measurements. Advanced imaging systems coupled with spectral analysis techniques enable real-time monitoring of stain distribution and concentration profiles throughout the staining process [8]. These methodological advances have facilitated the development of standardized protocols that minimize inter-laboratory variability and improve the reliability of histological analyses.

Time-dependent staining optimization studies have revealed critical relationships between exposure duration and staining quality parameters. Optimal staining times of 20-30 minutes provide maximum color intensity scores while maintaining acceptable background clarity levels[see Table 5]. Extended staining periods beyond 30 minutes result in decreased contrast ratios due to non-specific binding and background staining, emphasizing the importance of precise timing control in achieving optimal results.

The quantitative framework for stain penetration analysis has established benchmark values for different tissue types and staining protocols, enabling researchers to evaluate the performance of modified methodologies against established standards. These benchmarks serve as quality control measures for histological laboratories and facilitate the development of improved staining protocols through systematic optimization approaches [9].

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

3

Exact Mass

1115.359136 g/mol

Monoisotopic Mass

1115.359136 g/mol

Heavy Atom Count

74

Dates

Last modified: 08-10-2024

Explore Compound Types